molecular formula C13H8Cl2N2 B2802434 3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine CAS No. 73332-54-4

3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine

Cat. No.: B2802434
CAS No.: 73332-54-4
M. Wt: 263.12
InChI Key: HMULOVNVVSBHEW-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring. The presence of the 2,4-dichlorophenyl group adds to its distinct chemical properties. These compounds have garnered significant attention due to their versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar structural features but different substitution patterns.

    Imidazo[1,2-b]pyridazine: A related compound with a pyridazine ring fused to the imidazole ring.

    Imidazo[1,5-a]quinoline: A compound with a quinoline ring fused to the imidazole ring

Uniqueness

3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine stands out due to the presence of the 2,4-dichlorophenyl group, which imparts unique chemical and biological properties. This substitution pattern can enhance the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-9-4-5-11(12(15)7-9)13-16-8-10-3-1-2-6-17(10)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMULOVNVVSBHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323974
Record name 3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808412
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73332-54-4
Record name 3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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